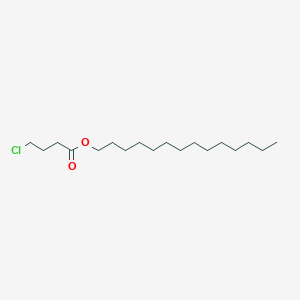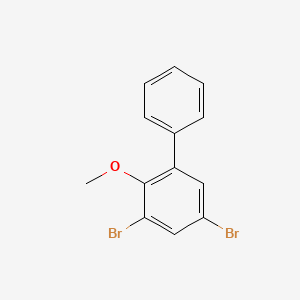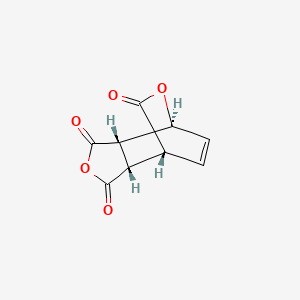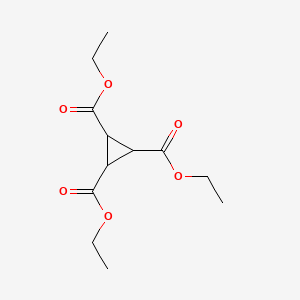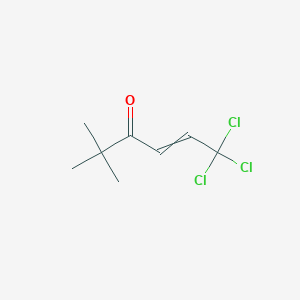
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one is an organic compound characterized by its unique structure, which includes three chlorine atoms and a double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one typically involves the chlorination of 2,2-dimethylhex-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and double bond in its structure play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one: is similar to other chlorinated alkenes and ketones, such as 5-amino-6,6,6-trichloro-2,2-dimethyl-4-hexen-3-one.
Uniqueness: The unique combination of three chlorine atoms and a double bond in this compound distinguishes it from other compounds. This structure imparts specific chemical properties and reactivity that make it valuable for various applications.
特性
CAS番号 |
1552-24-5 |
|---|---|
分子式 |
C8H11Cl3O |
分子量 |
229.5 g/mol |
IUPAC名 |
6,6,6-trichloro-2,2-dimethylhex-4-en-3-one |
InChI |
InChI=1S/C8H11Cl3O/c1-7(2,3)6(12)4-5-8(9,10)11/h4-5H,1-3H3 |
InChIキー |
WOMSNCXNBGXQMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C=CC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


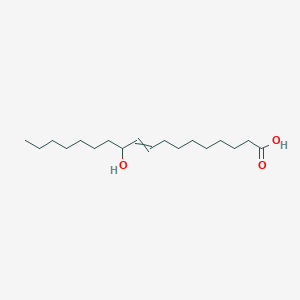
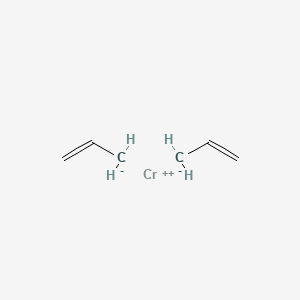
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
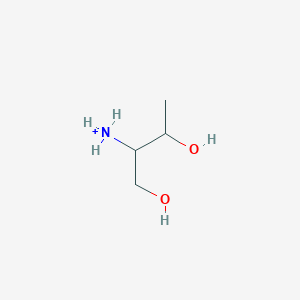
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
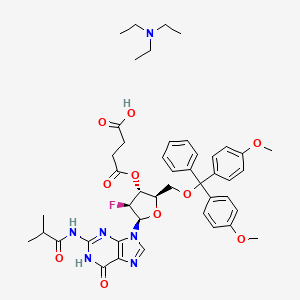
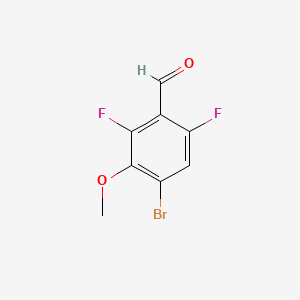
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)

